molecular formula C23H20N4OS B11289582 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11289582
M. Wt: 400.5 g/mol
InChI Key: DOYUWHKAGHBDRY-UHFFFAOYSA-N
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Description

2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfanyl group attached to a benzyl ring. The presence of these functional groups and the fused ring system imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methylbenzyl mercaptan with a suitable quinazoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazoloquinazolines. These products can exhibit different biological activities and chemical properties, making them valuable for further research .

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The triazole and quinazoline moieties play a crucial role in binding to the active sites of target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific structural features, including the sulfanyl group and the fused triazoloquinazoline ring system. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H20N4OS/c1-15-6-5-7-16(10-15)14-29-23-25-22-24-20-11-18(17-8-3-2-4-9-17)12-21(28)19(20)13-27(22)26-23/h2-10,13,18H,11-12,14H2,1H3

InChI Key

DOYUWHKAGHBDRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C=C4C(=NC3=N2)CC(CC4=O)C5=CC=CC=C5

Origin of Product

United States

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